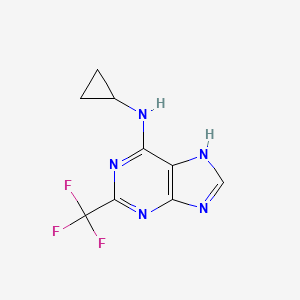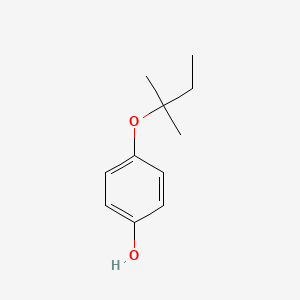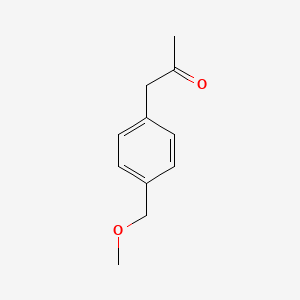
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde is an organic compound with the molecular formula C13H17NO5 It is characterized by the presence of methoxy, nitro, and pentoxy groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde can be synthesized through a multi-step process. One common method involves the nitration of 4-methoxybenzaldehyde to introduce the nitro group, followed by the alkylation of the resulting intermediate with pentyl bromide to attach the pentoxy group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for alkylation .
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-2-nitro-3-pentoxybenzaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and pentoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 4-Methoxy-2-nitro-3-pentoxybenzoic acid.
Reduction: 4-Methoxy-2-amino-3-pentoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-methoxy-2-nitro-3-pentoxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-nitrobenzaldehyde
- 4-Methoxy-2-nitrobenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde
Uniqueness
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-methoxy-2-nitro-3-pentoxybenzaldehyde |
InChI |
InChI=1S/C13H17NO5/c1-3-4-5-8-19-13-11(18-2)7-6-10(9-15)12(13)14(16)17/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
QASURIZUCHQSBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate](/img/structure/B8380177.png)




![Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B8380230.png)




![1-[(2-Amino-1,3-thiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B8380262.png)


